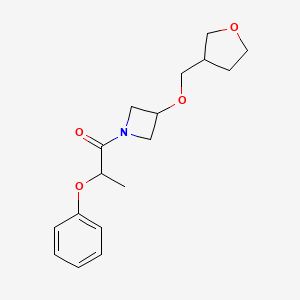

2-Phenoxy-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

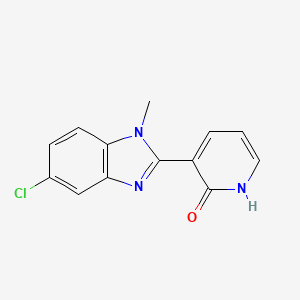

“2-Phenoxy-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C17H23NO4. It is a derivative of azetidin-2-one, which is a type of β-lactam . β-lactams are a class of antibiotics that includes penicillins and cephalosporins .

Molecular Structure Analysis

Azetidin-2-ones generally have a four-membered β-lactam ring. In the case of this compound, it also has a phenoxy group and a tetrahydrofuran group attached to it .Applications De Recherche Scientifique

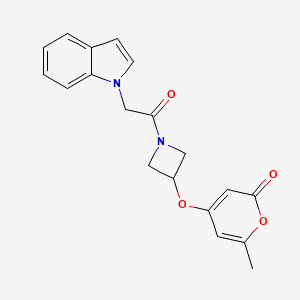

Antitumor Applications

A significant application of related compounds involves the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents. These compounds, including variants like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have shown potent antiproliferative activities. They inhibit the polymerization of tubulin in vitro, disrupt microtubular structures in cells, and induce G2/M arrest and apoptosis in MCF-7 breast cancer cells, with IC50 values as low as 19 nM. This indicates their potential importance in the development of cancer therapeutics (Greene et al., 2016).

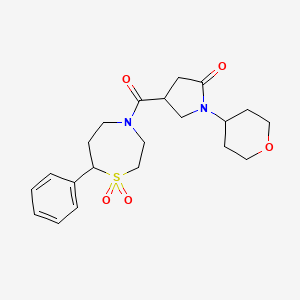

Catalytic Reaction Development

In the realm of synthetic chemistry, phenoxy-substituted 2,3-dihydrofurans have been synthesized through palladium-catalyzed reactions, demonstrating the compound's utility in creating substituted benzofurans. This method exemplifies its role in facilitating novel pathways for synthesizing complex organic structures, which could have implications for pharmaceutical synthesis and material science (Yoshida et al., 2005).

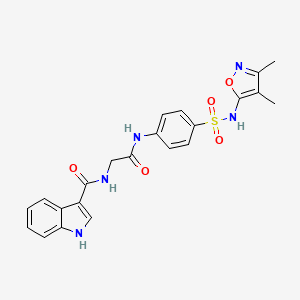

Adhesive Polymer Development

Another intriguing application is found in the synthesis of monomers for adhesive polymers, such as the phosphorylation of 1,3-bis(methacrylamido)-2-hydroxypropane to create new monomers with improved hydrolytic stability and adhesive properties. These monomers demonstrate strong acidic solutions capable of etching enamel and dentin without cytotoxic effects, showcasing their potential use in dental adhesives and coatings (Moszner et al., 2006).

Propriétés

IUPAC Name |

1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-13(22-15-5-3-2-4-6-15)17(19)18-9-16(10-18)21-12-14-7-8-20-11-14/h2-6,13-14,16H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEZDOPHMFNTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)OCC2CCOC2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)

![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)